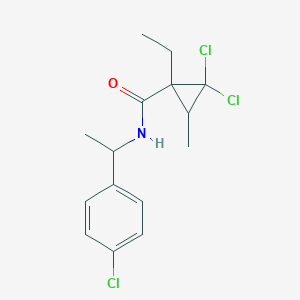
卡普普胺
描述
Synthesis Analysis
Carpropamid synthesis involves complex chemical processes that have been refined over time. Notable methods include the concise total synthesis of (+)-carpamic acid, a key component of Carpropamid, through an efficient enantioselective synthesis involving a cross-metathesis (CM) reaction followed by cyclizing reductive amination to form the piperidine ring (Randl & Blechert, 2004). Other approaches include the synthesis from (+)-alanine, employing intramolecular and reductive amination of acyclic amino ketone as key steps (Masuda, Tashiro, & Mori, 2006), and modifications to the amine part of carpropamid, demonstrating the versatility in synthesizing its components for enhanced activity (Kagabu et al., 2007).
Molecular Structure Analysis
The molecular structure of Carpropamid is characterized by its piperidine ring, which is crucial for its biological activity. The synthesis processes often focus on constructing this ring with high enantioselectivity and efficiency, indicating the importance of this structural feature in the compound’s fungicidal action. The structural analyses through synthetic methods highlight the compound's complexity and the synthetic ingenuity required to assemble it.
Chemical Reactions and Properties
Carpropamid undergoes various chemical reactions, including cross-metathesis and cyclizing reductive amination, to achieve its active form. The compound's ability to inhibit the growth of Magnaporthe grisea is attributed to its specific chemical structure, which interacts with the fungal cells to inhibit vital processes. The resistance mechanism involves a mutation in the fungus, indicating that Carpropamid’s action is highly specific to its target (Takagaki et al., 2004).
Physical Properties Analysis
The physical properties of Carpropamid, such as solubility, stability, and distribution in the plant tissue, play a significant role in its effectiveness as a fungicide. Studies on its uptake and translocation in rice have shown that Carpropamid is readily absorbed and translocated to different parts of the plant, contributing to its efficacy in controlling rice blast disease (Rohilla, Singh, & Singh, 2001).
科学研究应用
Specific Scientific Field
This application falls under the field of Plant Pathology .
Summary of the Application
Carpropamid is used as a fungicide to control rice blast disease caused by the fungus Magnaporthe oryzae . It inhibits scytalone dehydratase in melanin biosynthesis, a key process in the life cycle of the fungus .
Methods of Application
Carpropamid is applied in rice seedling boxes, which greatly diminishes the need for subsequent fungicide applications in paddy fields .
Results or Outcomes
The use of Carpropamid provides long-lasting control against the most important blast disease .
Application in Molecular Diagnosis
Specific Scientific Field
This application falls under the field of Molecular Diagnosis .
Summary of the Application
Carpropamid is used in the PCR-Luminex system for molecular diagnosis of fungicide resistance and species identification of fungal pathogens .
Methods of Application
The PCR-Luminex system uses specific oligonucleotide probes coupled with fluorescent beads to diagnose MBI-D resistance .
Results or Outcomes
The PCR-Luminex system was successfully introduced to diagnose MBI-D resistance .
Application in Fungicide Resistance Research
Specific Scientific Field
This application falls under the field of Fungicide Resistance Research .
Summary of the Application
Carpropamid is used to study fungicide resistance in various fungal pathogens, including Magnaporthe oryzae .
Methods of Application
Researchers use genetic and biochemical methods to study the effects of Carpropamid on fungal pathogens. For example, they have identified a single-point mutation (G to A) located at the upstream region (233 bp downstream from the ATG codon) resulting in a one-amino-acid substitution (valine [GTG] 75 to methionine [ATG]: V75M) in a carpropamid-resistant strain of Magnaporthe oryzae .
Results or Outcomes
The V75M mutation was found to cause low sensitivities of the scytalone dehydratases (SDHs) of the carpropamid-resistant strains, suggesting that this mutation confers resistance of these strains to carpropamid .
Application in Drug Discovery
Specific Scientific Field
This application falls under the field of Drug Discovery .
Summary of the Application
Carpropamid is studied for its potential uses in medicine. Although its specific applications in this field are not yet available, it is being studied for its interactions and mechanism of action .
Methods of Application
Carpropamid’s potential as a drug is studied using various biochemical and pharmacological methods .
Results or Outcomes
属性
IUPAC Name |
2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDMAYSSBPYBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057922 | |
| Record name | Carpropamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carpropamid | |
CAS RN |
104030-54-8 | |
| Record name | Carpropamid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104030-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carpropamid [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104030548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carpropamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



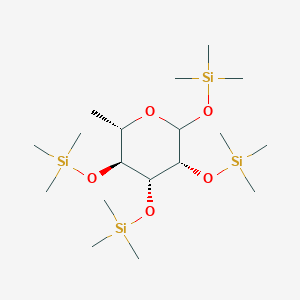
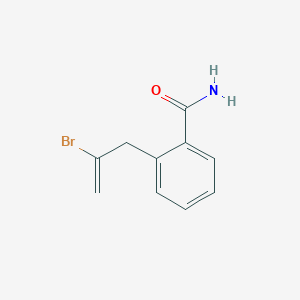
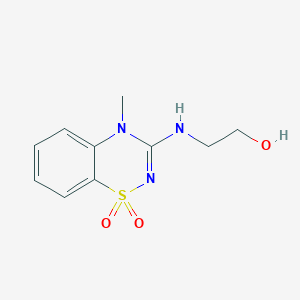

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)
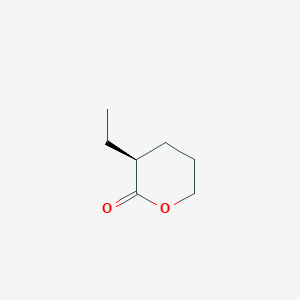


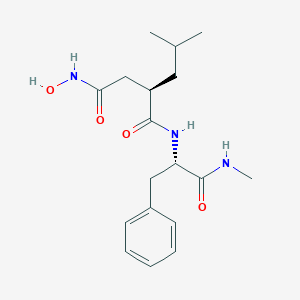
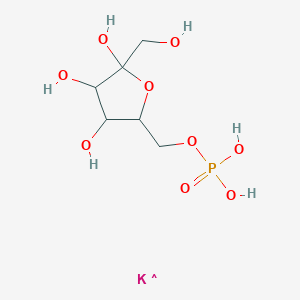
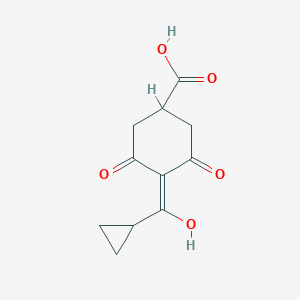


![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)